Methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate
Description
Structural Characterization of Methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate
Molecular Architecture and IUPAC Nomenclature
This compound consists of a benzoate core substituted with a piperidine-derived side chain. The molecular formula is C₁₄H₁₇NO₃ , with a molecular weight of 247.29 g/mol . The IUPAC name is methyl 4-[(4-oxopiperidin-1-yl)methyl]benzoate , and its SMILES notation is COC(=O)c1ccc(CN2CCC(=O)CC2)cc1 . The compound contains three distinct structural elements:
- Benzoate ester group : A methyl ester derived from benzoic acid.
- Piperidine ring : A six-membered saturated nitrogen-containing heterocycle.
- Ketone moiety : A carbonyl group at the 4-position of the piperidine ring.
Key Structural Features
| Feature | Description |
|---|---|
| Benzoate core | Methyl ester group (C=O) attached to a para-substituted benzene ring |
| Piperidine side chain | Nitrogen-linked four-carbon chain with a ketone at position 4 |
| Functional groups | Ester (C=O), ketone (C=O), tertiary amine (N–C–C–C) |
The compound is synthesized from precursors including piperidine derivatives and benzoic acid esters.
Spectroscopic Identification Techniques
Spectroscopic methods such as ¹H NMR , ¹³C NMR , and IR spectroscopy are critical for confirming the structure of this compound.
¹H NMR Analysis
While direct experimental data for this compound is limited, analogous benzoate esters provide reference shifts:
- Aromatic protons : ~7.8–8.0 ppm (para-substituted benzene ring).
- Methoxy group : ~3.8–4.0 ppm (singlet, 3H).
- Piperidine protons :
- Ketone-adjacent CH₂ : ~2.2–2.4 ppm (multiplet).
¹³C NMR Analysis
Predicted carbon shifts include:
- Ester carbonyl : ~167–170 ppm.
- Aromatic carbons : ~128–135 ppm (para-substituted benzene).
- Piperidine carbonyl : ~208–212 ppm.
- Methoxy carbon : ~51–53 ppm.
IR Spectroscopy
Key absorption bands would include:
- Ester C=O : ~1700–1720 cm⁻¹ (strong).
- Ketone C=O : ~1680–1710 cm⁻¹.
- Aromatic C–H : ~3000–3100 cm⁻¹ (sp² C–H stretches).
Spectral Data Summary
| Technique | Key Observations |
|---|---|
| ¹H NMR | Aromatic protons (δ 7.8–8.0), methoxy (δ 3.8–4.0), piperidine CH₂ (δ 1.5–3.0) |
| ¹³C NMR | Ester C=O (δ ~170), ketone C=O (δ ~210), aromatic carbons (δ 128–135) |
| IR | Ester C=O (~1700 cm⁻¹), ketone C=O (~1680 cm⁻¹), aromatic C–H (~3000 cm⁻¹) |
Crystallographic Analysis and Conformational Studies
Crystallographic data for this compound is not publicly available. However, structural analogs suggest that the benzoate group adopts a planar conformation, while the piperidine ring exists in a chair-like configuration. The ketone group at position 4 may induce steric strain, favoring a semi-chair or boat conformation to minimize 1,3-diaxial interactions.
Computational Molecular Modeling
Density Functional Theory (DFT) and molecular orbital analysis provide insights into electronic structure and reactivity.
Molecular Orbital Analysis
- HOMO/LUMO Energies :
- HOMO : Localized on the benzoate π-system (π→π* transition).
- LUMO : Associated with the ketone carbonyl (C=O π* orbital).
- Electrophilic Sites : The ketone carbonyl and ester carbonyl are susceptible to nucleophilic attack.
Conformational Energy Calculations
DFT calculations may reveal:
- Low-energy conformers : Chair piperidine with equatorial ketone.
- High-energy conformers : Boat piperidine with axial ketone.
Reactivity Predictions
- Ester hydrolysis : Acid/base-catalyzed cleavage of the methyl ester.
- Ketone reduction : Possible conversion to a secondary alcohol using NaBH₄ or LiAlH₄.
Properties
IUPAC Name |
methyl 4-[(4-oxopiperidin-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-4-2-11(3-5-12)10-15-8-6-13(16)7-9-15/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNMPBHHMPXVQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943767-91-7 | |
| Record name | Methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate, with the CAS number 943767-91-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a benzoate moiety linked to a piperidine derivative. This structural configuration is hypothesized to influence its interaction with biological targets.
Cytotoxicity and Cell Viability Studies
Recent studies have investigated the cytotoxic effects of this compound on various human cell lines. The results indicate that this compound exhibits significant cytotoxicity, particularly at higher concentrations.
Table 1: Cytotoxicity of this compound on Human Cell Lines
| Cell Line | Concentration (mM) | Cell Viability (%) | LC50 (mM) |
|---|---|---|---|
| HEK293 (Kidney) | 0, 0.1, 11, 29 | >50% at 0.1 mM | ~11 |
| CACO2 (Colon) | 0, 0.1, 11 | >50% at 0.15 mM | ~11 |
| SH-SY5Y (Neuronal) | 0, 7.3 | >90% at 0.1 mM | ~7.3 |
The data suggest that the compound's cytotoxic effects vary across different cell types, with neuronal cells showing increased resistance compared to kidney and colon cells .
The mechanism through which this compound exerts its cytotoxic effects appears to involve modulation of key cellular pathways related to cell proliferation and apoptosis. The compound may interfere with protein synthesis and cellular signaling pathways that regulate cell cycle progression.
Case Study: Inhibition of Cancer Cell Growth
In a recent study focused on pancreatic cancer cells, this compound demonstrated potent inhibitory effects on cell growth. The study utilized a high-throughput screening approach to assess the compound's efficacy in reducing cell viability in the presence of known cytotoxic agents.
The findings indicated that the compound significantly reduced the growth of pancreatic cancer cells, suggesting potential as an adjunctive treatment in cancer therapy .
Potential Therapeutic Applications
Given its biological activity, this compound may have applications in several therapeutic areas:
- Cancer Treatment : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting investigation into its use as a novel antimicrobial agent.
- Neuroprotective Effects : Due to its relatively lower toxicity towards neuronal cells, further research could explore its neuroprotective potential.
Scientific Research Applications
Chemistry
Methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the compound to carboxylic acids or ketones | KMnO₄, CrO₃ |
| Reduction | Converts ketone to alcohol | NaBH₄, LiAlH₄ |
| Substitution | Modifies the piperidinone ring or benzoic acid moiety | Alkyl halides, acyl chlorides |
Biology
The biological activity of 4-OPBA has been the focus of several studies:
-
Inhibitory Activity Against Acetylcholinesterase (AChE) :
A study published in Bioorganic & Medicinal Chemistry Letters found that 4-OPBA exhibited moderate inhibitory activity against AChE, with an IC50 value of approximately 25 µM. This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease. -
Antibacterial Properties :
Research published in Molecules demonstrated that 4-OPBA has moderate antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Medicine
4-OPBA is being investigated for its potential therapeutic properties. Its interactions with specific biological targets could lead to the development of new drugs. The compound's ability to inhibit AChE positions it as a candidate for further exploration in pharmacology.
Case Study 1: Acetylcholinesterase Inhibition
In a detailed investigation into AChE inhibition:
- Study Reference : Bioorganic & Medicinal Chemistry Letters
- IC50 Value : Approximately 25 µM
This study highlights the compound's potential role in developing treatments for Alzheimer's disease.
Case Study 2: Antibacterial Efficacy
In vitro studies on various bacterial strains showed:
- MIC against Staphylococcus aureus : 50 µg/mL
This indicates that while not the most potent antibacterial agent available, it may serve as a useful scaffold for developing new derivatives with enhanced activity.
Comparison with Similar Compounds
Data Table: Structural and Inferred Properties
Preparation Methods
Nucleophilic Substitution on Methyl 4-Halobenzoate
A common approach involves reacting methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate) with a suitable 4-oxopiperidinyl nucleophile or its protected form.
-
- Methyl 4-bromobenzoate is reacted with 4-oxopiperidine or a protected derivative under palladium-catalyzed conditions or via classical nucleophilic substitution.
- Catalysts such as Pd-based complexes (e.g., PdXPhosG2) facilitate cross-coupling.
- Bases like potassium phosphate or carbonate assist in deprotonation and reaction progression.
- Solvents such as 1,4-dioxane, water mixtures, or polar aprotic solvents are used.
- Temperature control (e.g., 80°C) and reaction times (4 hours or more) are optimized.
Example Data (adapted from similar boronate ester coupling reactions):
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methyl 4-bromobenzoate (0.25 mmol) | PdXPhosG2 (12 mol%), K3PO4, 1,4-dioxane/H2O, 80°C, 4 h | ~79.6 | High purity, flash chromatography purification |
This method allows the introduction of the piperidinyl moiety with retention of the ester group.
Alkylation Using Piperidin-4-one Derivatives
- The piperidin-4-one (4-oxopiperidine) can be alkylated at the nitrogen atom with methyl 4-(chloromethyl)benzoate or similar benzylic halides.
- Reaction conditions typically involve:
- Use of base (e.g., potassium tert-butoxide) in polar aprotic solvents (e.g., ketone solvents, esters).
- Temperature control between -10°C to 60°C.
- Molar ratios of base to substrate optimized (0.8 to 1.7 moles base per mole substrate).
- This approach yields the target compound by forming the N-substituted piperidinylmethyl benzoate.
Reduction and Functional Group Transformations
- If nitro or other precursor groups are present, reduction steps using Raney Nickel, sodium borohydride, or palladium on carbon under hydrogen atmosphere are employed to obtain amino or oxo derivatives.
- Solvents vary widely, including esters, alcohols, ethers, chloroalkanes, and hydrocarbons.
- These steps are crucial for converting intermediates to the final 4-oxopiperidinyl structure attached to the benzoate.
Process Optimization and Environmental Considerations
- Green synthesis approaches emphasize:
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Pd-catalyzed cross-coupling | Methyl 4-bromobenzoate, PdXPhosG2, K3PO4, 1,4-dioxane/H2O | High yield, mild conditions | Requires expensive Pd catalyst |
| Alkylation with piperidin-4-one | Methyl 4-(chloromethyl)benzoate, K tert-butoxide, ketone solvent | Direct N-alkylation, scalable | Requires careful temperature control |
| Reduction of nitro intermediates | Raney Ni or Pd/C, H2, ester/alcohol solvents | Efficient conversion to oxopiperidinyl | Requires hydrogenation setup |
| Green synthesis approach | Ethanol-water solvent, sodium hydroxide, acid precipitation | Environmentally friendly, simple | May require longer reaction times |
Detailed Research Findings
- Catalyst Selection : PdXPhosG2 has been demonstrated to be highly effective for coupling reactions involving aryl bromides and boronate esters, providing high yields and selectivity.
- Base and Solvent Effects : Potassium tert-butoxide in ketone or ester solvents facilitates efficient N-alkylation with controlled temperature to avoid side reactions.
- Reduction Techniques : Raney Nickel under hydrogen atmosphere offers selective reduction of nitro groups to amines, essential for subsequent oxidation to the oxopiperidinyl structure.
- Environmental Impact : Using ethanol-water mixtures and recovering solvents improves sustainability and reduces hazardous waste, aligning with green chemistry principles.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-((4-oxopiperidin-1-yl)methyl)benzoate, and how can reaction conditions be optimized?
Synthesis typically involves a multi-step approach:
Esterification : Reacting 4-((4-oxopiperidin-1-yl)methyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.
Substitution/Conjugation : Introducing the 4-oxopiperidine moiety via nucleophilic substitution or reductive amination, depending on precursor availability .
Purification : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for purity assessment, as validated for structurally related benzoate esters .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- HPLC : Monitors purity (>98% is typical for research-grade material) using mobile phases like methanol/buffer (65:35) at pH 4.6, as per pharmacopeial standards .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester carbonyl (δ ~165–170 ppm) and 4-oxopiperidine peaks (δ ~2.5–3.5 ppm for piperidinyl protons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 292.1552 for C₁₅H₁₉NO₃) .
Q. How does the 4-oxopiperidine moiety influence the compound’s reactivity in common transformations?
The 4-oxo group enhances electrophilicity, enabling:
- Reductive Amination : Sodium borohydride in basic conditions reduces imine intermediates to secondary amines .
- Nucleophilic Substitution : Reacts with alkyl halides or sulfonating agents at the piperidine nitrogen under mild acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
Discrepancies in X-ray diffraction data (e.g., poor R-factors) may arise from disorder or twinning. Strategies include:
Q. What mechanistic insights explain unexpected byproducts in nucleophilic substitution reactions involving this compound?
Competing pathways (e.g., elimination vs. substitution) can occur due to steric hindrance from the benzoate methyl group. Computational modeling (DFT studies) at the B3LYP/6-31G* level can map transition states and predict dominant pathways . Experimental validation via kinetic isotope effects (KIEs) or trapping intermediates with D₂O may clarify mechanisms .
Q. How can researchers address conflicting bioactivity data in enzyme inhibition assays?
Contradictory IC₅₀ values may stem from assay conditions (e.g., pH, co-solvents). Mitigation strategies:
- Standardized Protocols : Use uniform buffer systems (e.g., PBS at pH 7.4) and DMSO concentrations (<1% v/v) to minimize solvent effects .
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
Methodological Tables
Q. Table 1. Reaction Optimization for Reductive Amination
| Parameter | Condition Range | Optimal Value | Reference |
|---|---|---|---|
| Temperature | 0°C to 40°C | 25°C | |
| Reducing Agent | NaBH₄, NaBH₃CN, LiAlH₄ | NaBH₄ (0.5 equiv) | |
| Solvent | MeOH, THF, DCM | THF (anhydrous) |
Q. Table 2. HPLC Conditions for Purity Analysis
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (5 µm) | MeOH:Buffer (65:35)* | 1.0 mL/min | UV (254 nm) |
| *Buffer: 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L H₂O, pH 4.6 . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
